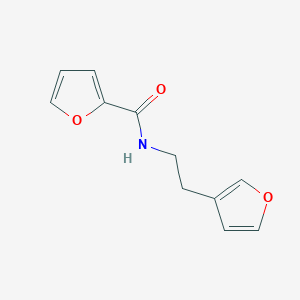

N-(2-(呋喃-3-基)乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

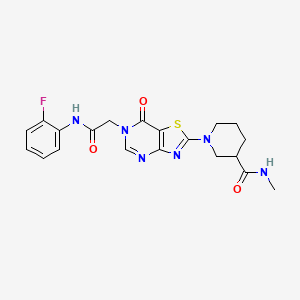

The compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was obtained from furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N with high yields . Similar synthetic strategies could be applied to synthesize N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be characterized by techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . These techniques provide insights into the conformation and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical transformations. Acid-catalyzed transformations of these compounds can lead to ring opening and the formation of new heterocyclic systems, as observed with N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Additionally, the interaction of furan-2-carboxamide derivatives with metal ions can result in the formation of complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. These properties can be studied through various spectroscopic and computational methods. For instance, the thermal decomposition of metal complexes derived from furan-2-carboxamide ligands can be investigated using thermogravimetry . The antioxidant and antimicrobial activities of these compounds can also be assessed through in vitro assays, providing information on their potential as therapeutic agents .

科学研究应用

合成和反应

与N-(2-(呋喃-3-基)乙基)呋喃-2-甲酰胺相关的化合物的合成和反应一直是一个重要的研究领域。研究表明,通过亲电取代反应等过程合成复杂分子,展示了呋喃基化合物在有机合成中的多功能性。例如,Aleksandrov和El’chaninov(2017)详细介绍了2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成,强调了呋喃衍生物在不同条件下的反应性(Aleksandrov & El’chaninov, 2017)。

抗菌和抗氧化活性

呋喃衍生物显示出有希望的抗菌和抗氧化活性。Devi等人(2010)合成了一系列化合物,包括3-硝基-N-(3-氯-2-氧代取代苯基-氮杂环丁烷-1-基)萘[2,1-b]呋喃-2-甲酰胺,并评估了它们的抗菌和抗氧化性能,突显了呋喃衍生物在开发新的治疗剂方面的潜力(Devi, Ramaiah, Roopa, & Vaidya, 2010)。

生物基聚酯和可持续材料

在生物基聚酯合成中应用呋喃衍生物代表了材料科学中的一项令人兴奋的发展。Jiang等人(2014)讨论了2,5-双(羟甲基)呋喃与各种二酸乙酯的酶聚合,导致新型生物基呋喃聚酯的形成。这项研究强调了呋喃衍生物在创造具有各种应用的可持续材料方面的潜力(Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014)。

致命病毒的抑制剂

对呋喃-甲酰胺衍生物的研究还发现了潜在的致命病毒抑制剂。Yongshi等人(2017)合成了一系列呋喃-甲酰胺衍生物,并证明它们作为流感A H5N1病毒的有效抑制剂,标志着抗病毒药物开发的重要进展(Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017)。

作用机制

Target of Action

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of influenza A virus that is highly pathogenic and has caused significant morbidity and mortality since 2003 .

Mode of Action

The interaction of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide with its target, the H5N1 virus, results in the inhibition of the virus. The compound’s structure–activity relationship (SAR) studies have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has a significant influence on the anti-influenza activity .

Biochemical Pathways

The biochemical pathways affected by N-(2-(furan-3-yl)ethyl)furan-2-carboxamide are primarily related to the life cycle of the H5N1 influenza A virus. By inhibiting the virus, the compound disrupts the viral replication process, thereby preventing the spread of the virus within the host organism .

Pharmacokinetics

The compound’s potent activity against the h5n1 virus suggests that it has sufficient bioavailability to exert its antiviral effects .

Result of Action

The molecular and cellular effects of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide’s action primarily involve the inhibition of the H5N1 influenza A virus. This inhibition disrupts the virus’s life cycle, preventing it from replicating and spreading within the host organism .

属性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(10-2-1-6-15-10)12-5-3-9-4-7-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHRWJVYNFTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B2545504.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)

![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)

![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)